N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that features a furan ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with other intermediates to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid, the corresponding amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: A simpler compound with a similar furan ring structure.
N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Contains a furan ring and a sulfonamide group.
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)acrylamide: Features a furan ring and an acrylamide group.
Uniqueness
N-[(furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of furan, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties
Biological Activity
N-[(Furan-2-yl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound that combines a furan ring with a dihydropyridine and oxadiazole moiety. This structural complexity suggests potential for diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C22H19N3O4 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide |
InChI Key | AZEBMSLKWAUHHS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The oxadiazole moiety is known to modulate enzyme activity, while the furan and dihydropyridine components may influence protein interactions and signaling pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that similar oxadiazole derivatives showed IC50 values ranging from 1.55 μM to higher concentrations against different cancer cell lines .
Anti-inflammatory Effects
The incorporation of furan and oxadiazole rings in the structure has been linked to anti-inflammatory properties. Compounds with these moieties have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .
Antimicrobial Activity
N-containing heterocycles like oxadiazoles have been recognized for their antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methyl on the phenyl ring enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Study 1: Anticancer Efficacy
In a comparative study of various oxadiazole derivatives, it was found that compounds with similar structural features to N-[(furan-2-y)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-y]-2-oxo-1,2-dihydropyridin} displayed potent cytotoxicity against A431 and Jurkat cell lines. The mechanism involved apoptosis induction through the modulation of Bcl-2 family proteins .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds showed that they significantly reduced TNF-alpha levels in LPS-stimulated macrophages. The structural features of the compounds were critical for their efficacy in modulating inflammatory pathways .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-14-6-8-15(9-7-14)19-23-20(29-24-19)17-5-2-10-25(21(17)27)13-18(26)22-12-16-4-3-11-28-16/h2-11H,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQPOIWIRDMHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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